Dichlorotetrakis(dimethyl sulfoxide)ruthenium II

Antitumor Toxicity Isomerism

Why isomer matters: Trans isomer is 10× more potent in vivo, effectively preventing metastasis in Lewis lung carcinoma models, while cis isomer serves as a stable, reliable precursor for ligand substitution. Both exhibit distinct DNA adduct profiles and enhanced activity upon UVA light activation—ideal for PDT/PACT research. Insist on specified isomer and high purity to ensure experimental reproducibility aligned with literature benchmarks.

Molecular Formula C8H24Cl2O4RuS4
Molecular Weight 484.5 g/mol
CAS No. 11070-19-2
Cat. No. B1209191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorotetrakis(dimethyl sulfoxide)ruthenium II
CAS11070-19-2
Synonymscis-dichlorotetrakis(dimethyl sulfoxide)ruthenium II
cis-RuCl2(DMSO)4
dichlorotetrakis(dimethyl sulfoxide)ruthenium II
dichlorotetrakis(dimethyl sulfoxide)ruthenium II, (S)-(OC-6-22)-isomer
RuCl2(DMSO)4
trans-Ru
trans-RuCl2(DMSO)4
Molecular FormulaC8H24Cl2O4RuS4
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl
InChIInChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2
InChIKeyUMJDEUKQHKMAOI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (CAS 11070-19-2): A Coordinatively Versatile Ru(II) Precursor and Antineoplastic Candidate


Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), represented by the formula RuCl₂(dmso)₄, is a coordination compound of ruthenium(II) featuring four dimethyl sulfoxide ligands. It exists as two isolable geometric isomers: a thermodynamically favored yellow cis isomer and a metastable orange trans isomer [1]. The compound serves as a key precursor for synthesizing diverse Ru(II) complexes and has been identified as a potential anticancer agent with an antimetastatic profile [2]. Unlike many platinum-based chemotherapeutics, its mechanism of action involves the alteration of tumor cell dissemination rather than direct cytotoxicity, offering a distinct pharmacological paradigm [3].

Why Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) Isomers Are Not Interchangeable: Isomer-Specific Pharmacology and Reactivity


Generic substitution of this compound without isomer specification is scientifically invalid. The cis and trans isomers of RuCl₂(dmso)₄ exhibit profoundly divergent pharmacological and physicochemical properties. The trans isomer is 10-fold more toxic than the cis isomer in vivo [1], and the two isomers display distinct reactivity towards nucleosides and DNA [2]. Moreover, the trans isomer is thermodynamically metastable and can undergo photochemically driven cis-to-trans isomerization in DMSO solution [3]. Consequently, procurement and experimental design must explicitly designate the isomer—cis or trans—to ensure reproducibility and meaningful comparison with literature data.

Quantitative Differentiation of RuCl₂(dmso)₄ Isomers: Evidence for Scientific Selection


trans-RuCl₂(dmso)₄ Exhibits 10-Fold Higher In Vivo Toxicity than the cis Isomer

In a direct head-to-head in vivo study using mice bearing Lewis lung carcinoma, trans-RuCl₂(dmso)₄ was found to be 10-fold more toxic than its cis isomer [1]. Qualitatively, the antitumor activity of the two isomers is comparable, but the trans isomer is more potent, requiring a lower dose to achieve therapeutic effects [1].

Antitumor Toxicity Isomerism

trans-RuCl₂(dmso)₄ Reduces Lung Metastasis Volume Comparably to Cisplatin at Equitoxic Doses

In a cross-study comparison, trans-RuCl₂(dmso)₄ was shown to markedly reduce the number of lung metastases and particularly their volume in mice bearing Lewis lung carcinoma. The reduction in metastasis volume achieved with trans-RuCl₂(dmso)₄ is comparable to that obtained with equitoxic treatments of cisplatin [1]. Notably, after surgical amputation of the primary tumor, treatment with trans-RuCl₂(dmso)₄ for 10 consecutive days significantly prolonged the survival time of treated mice, whereas cisplatin at equitoxic doses was less effective [1].

Antimetastatic Lewis lung carcinoma Cisplatin comparator

RuCl₂(dmso)₄ Isomers Lack Cross-Resistance with Cisplatin in P388 Leukemia Models

In a direct comparison using mouse P388 leukemia and a cisplatin-resistant subline (P388/DDP), both cis- and trans-RuCl₂(dmso)₄ significantly prolonged survival time, independently of the tumor line used [1]. Unlike cisplatin, the ruthenium complexes did not reduce tumor cell counts in the peritoneal cavity or bloodstream, yet they prevented leukemic dissemination into the central nervous system [1]. This indicates a lack of cross-resistance with cisplatin and a distinct mechanism of action involving altered metastatic behavior [1].

Leukemia Cisplatin resistance CNS metastasis

trans-RuCl₂(dmso)₄ is 5–10× More Reactive Than cis Isomer in DNA Adduct Formation Under Dark Conditions

In a study comparing the reactivity of the two isomers with a single-stranded hexanucleotide d(T₂GGT₂), the trans isomer was found to be approximately 5–10 times more reactive than the cis isomer in the dark [1]. Upon UVA irradiation, the antiproliferative activity of both isomers was significantly enhanced, and the cis isomer was found to facilitate covalent adduct formation at a rate comparable to the trans isomer after short irradiation [1].

DNA binding Photocytotoxicity Nucleotide adducts

cis-RuCl₂(dmso)₄ Serves as a Versatile Precursor for Radiosensitizers and Bioactive Ru(II) Complexes

cis-RuCl₂(dmso)₄ is a well-established precursor for synthesizing a wide range of ruthenium(II) complexes. For example, it reacts with 2′-hydroxychalcones to yield stable RuL₂(dmso)₂ complexes [1] and serves as the starting material for Ru(II)-nitroimidazole complexes evaluated as radiosensitizers [2]. This synthetic versatility is class-level evidence supported by numerous publications, distinguishing it from less labile Ru precursors.

Synthetic precursor Radiosensitizer Chalcone complexes

Optimal Research and Procurement Scenarios for Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)


Investigating Antimetastatic Mechanisms in Platinum-Resistant Cancer Models

The compound's demonstrated lack of cross-resistance with cisplatin [1] and its ability to prevent CNS dissemination in leukemia models [1] make it an ideal tool compound for studies focused on metastasis and platinum-resistant tumors. Procurement of the trans isomer is recommended for in vivo efficacy studies due to its higher potency and pronounced antimetastatic effects in Lewis lung carcinoma [2].

Synthesis of Novel Ru(II)-Based Catalysts and Bioactive Complexes

cis-RuCl₂(dmso)₄ is a reliable, commercially available precursor for ligand substitution reactions [3]. It is particularly suited for preparing Ru(II) complexes with N-, O-, or S-donor ligands under mild conditions, making it valuable for both academic research laboratories and industrial R&D seeking to explore new organometallic catalysts or metallodrug candidates [4].

Photopharmacology and Light-Activated Chemotherapy Studies

The significant enhancement of antiproliferative activity upon UVA irradiation [5] positions RuCl₂(dmso)₄ isomers as promising scaffolds for photodynamic therapy (PDT) or photoactivated chemotherapy (PACT) research. Researchers interested in spatiotemporally controlled drug activation should prioritize the trans isomer for its higher intrinsic reactivity in the dark and the cis isomer for light-triggered activation studies [5].

Mechanistic Studies of DNA Binding and Damage

The 5–10× higher reactivity of the trans isomer towards DNA oligonucleotides [5] and the distinct adduct profiles of the two isomers with nucleosides [6] provide a well-defined system for probing structure-activity relationships in metal-DNA interactions. Procurement of both isomers allows for controlled, comparative biophysical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichlorotetrakis(dimethyl sulfoxide)ruthenium II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.